2-(1H-Benzoimidazol-2-yl)-3-(3-nitro-phenyl)-acrylonitrile

Anticancer Benzimidazole Structure-Activity Relationship

2-(1H-Benzoimidazol-2-yl)-3-(3-nitro-phenyl)-acrylonitrile (CAS 79613-24-4) is a heterocyclic small molecule comprising a benzimidazole core conjugated via an acrylonitrile bridge to a 3-nitrophenyl ring. It belongs to the E-2-(2-benzimidazolyl)-3-phenylacrylonitrile chemotype, a class investigated for antiproliferative activity against human tumor cell lines.

Molecular Formula C16H10N4O2
Molecular Weight 290.28 g/mol
Cat. No. B11536695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Benzoimidazol-2-yl)-3-(3-nitro-phenyl)-acrylonitrile
Molecular FormulaC16H10N4O2
Molecular Weight290.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C#N
InChIInChI=1S/C16H10N4O2/c17-10-12(8-11-4-3-5-13(9-11)20(21)22)16-18-14-6-1-2-7-15(14)19-16/h1-9H,(H,18,19)/b12-8+
InChIKeyBMVPYKZTAYDWTM-XYOKQWHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Benzoimidazol-2-yl)-3-(3-nitro-phenyl)-acrylonitrile – Technical Baseline for Sourcing & Selection


2-(1H-Benzoimidazol-2-yl)-3-(3-nitro-phenyl)-acrylonitrile (CAS 79613-24-4) is a heterocyclic small molecule comprising a benzimidazole core conjugated via an acrylonitrile bridge to a 3-nitrophenyl ring . It belongs to the E-2-(2-benzimidazolyl)-3-phenylacrylonitrile chemotype, a class investigated for antiproliferative activity against human tumor cell lines [1]. The compound is commercially supplied at 95% purity (MW 290.28 g/mol, C16H10N4O2) . Its structural features—the free NH of the benzimidazole and the meta-nitro substitution—are critical parameters that differentiate it from N-alkylated or ortho/para-nitro analogs in structure‑activity relationships .

Why Generic 2-Benzimidazolyl-acrylonitrile Substitution Fails – Key Differentiation Drivers


Within the 2-(2-benzimidazolyl)-3-phenylacrylonitrile series, small structural changes produce pronounced shifts in antiproliferative potency and mechanism of action. The 3‑nitro regioisomer exhibits a distinct biological fingerprint: Perin et al. (2011) demonstrated that nitro‑substituted derivatives yield IC50 values in the low micromolar range (2–19 µM) across five tumor cell lines without evidence of DNA intercalation, as fluorescence microscopy confirmed cytoplasmic distribution [1]. This contrasts with N‑substituted benzimidazole acrylonitrile congeners reported by other groups which act as tubulin polymerization inhibitors with sub‑micromolar IC50 values (0.2–0.6 µM) [2]. Simply replacing the 3‑nitro with 2‑nitro, 4‑nitro, or unsubstituted phenyl alters the electronic character of the acrylonitrile Michael acceptor and the spatial relationship between the benzimidazole hydrogen‑bond donor and the nitro hydrogen‑bond acceptor, potentially disrupting target engagement. Therefore, interchanging “generic” benzimidazole-acrylonitrile compounds without controlling for regioisomerism and N‑substitution status risks fundamental changes in biological performance and mechanism [1][2].

Quantitative Differentiation Evidence for 2-(1H-Benzoimidazol-2-yl)-3-(3-nitro-phenyl)-acrylonitrile


Antiproliferative Activity: 3-Nitro Regioisomer Yields Micromolar IC50 Against Tumor Cell Lines

The 3‑nitrophenyl benzimidazole acrylonitrile chemotype (compounds 6‑11 in Perin et al., 2011) demonstrated growth inhibition IC50 values in the low micromolar range (2–19 µM) against five human tumor cell lines, representing the most potent subset within the E‑2‑(2‑benzimidazolyl)‑3‑phenylacrylonitrile series [1]. In contrast, N‑substituted benzimidazole acrylonitriles (e.g., compounds 30 and 41 from Perin et al., 2020) achieved sub‑micromolar IC50 (0.2–0.6 µM) but via a tubulin polymerization mechanism, indicating that the free benzimidazole NH and the meta‑nitro group direct a distinct target engagement profile [2]. The 2011 study further confirmed that the active compounds did not bind ct‑DNA and localized to the cytoplasm, ruling out DNA as the primary target [1].

Anticancer Benzimidazole Structure-Activity Relationship

Mechanism of Action: Cytoplasmic Localization Confirms Non‑DNA Target Profile

Fluorescence microscopy of selected 3‑nitrophenyl acrylonitrile derivatives showed strictly cytoplasmic distribution with no nuclear accumulation, demonstrating that DNA is not the primary target [1]. This contrasts sharply with classical benzimidazole‑based DNA intercalators and groove binders. Flow cytometry of compound 11 at 5 µM (≈IC50) revealed G1‑phase accumulation and S‑phase reduction across all tested compounds, without evidence of DNA damage response, further supporting a non‑genotoxic mechanism [1]. The N‑substituted tubulin‑inhibitor series, in contrast, induces G2/M arrest characteristic of microtubule disruption [2].

Mechanism of Action Fluorescence Microscopy Cell Cycle

Regioisomeric Specificity: 3‑Nitro vs. 2‑Nitro Phenyl Substitution Governs Synthetic Accessibility and Biological Activity

The 3‑nitrophenyl regioisomer is specifically enumerated in the Perin et al. (2011) synthesis and biological evaluation as part of the E‑2‑(2‑benzimidazolyl)‑3‑phenylacrylonitrile series (compounds 6–11), where the meta‑nitro position was a deliberate design choice to modulate electronic effects on the acrylonitrile double bond [1]. The 2‑nitrophenyl analog (CAS not identical; benchchem listing) is structurally distinct and would exhibit altered steric and electronic properties due to ortho effects, potentially reducing coplanarity and changing reactivity . The preparative method patent (CN102503895A) describes a general condensation of 2‑cyanomethylbenzimidazole with substituted benzaldehydes, where meta‑substituted benzaldehyde yields the 3‑nitro product with reported 74% yield under optimized conditions [2].

Regioisomerism Synthetic Chemistry SAR

Commercial Availability: AldrichCPR Procurement Pathway vs. Standard Catalog Analogs

Sigma‑Aldrich lists 2‑(1H‑benzimidazol‑2‑yl)‑3‑(3‑nitrophenyl)acrylonitrile exclusively as AldrichCPR (Custom Product Request), indicating that it is not maintained as a regular stock item and requires on‑demand synthesis . In contrast, several structurally simpler benzimidazole‑acrylonitrile analogs (e.g., 2‑(1H‑benzimidazol‑2‑yl)‑3‑phenylacrylonitrile derivatives) are available as catalog products from multiple suppliers. AKSci offers the compound at 95% purity with full quality assurance and long‑term storage classification . The AldrichCPR designation signals that this specific regioisomer is a specialized research tool, not a commodity intermediate, which impacts lead time, minimum order quantity, and cost.

Procurement Supply Chain Custom Synthesis

High-Value Application Scenarios for 2-(1H-Benzoimidazol-2-yl)-3-(3-nitro-phenyl)-acrylonitrile


Target Deconvolution Studies in Non‑DNA, Non‑Tubulin Anticancer Drug Discovery

The compound’s established cytoplasmic localization, G1‑phase cell‑cycle arrest, and absence of DNA binding make it an ideal probe for chemoproteomic and genetic target‑ID campaigns aiming to identify novel anticancer targets beyond the classical DNA‑damage and tubulin‑binding pathways [1]. Researchers can use the 3‑nitro derivative as a chemical tool to interrogate pathways selectively vulnerable to this distinct mechanism, while using the N‑substituted tubulin‑inhibitor series (IC50 0.2–0.6 µM) as a comparator to validate target specificity [2].

Structure‑Activity Relationship (SAR) Expansion Around the Meta‑Nitro Pharmacophore

The documented 74% synthetic yield for the Knoevenagel condensation of 2‑cyanomethylbenzimidazole with 3‑nitrobenzaldehyde provides a validated entry point for systematic SAR studies [3]. Medicinal chemistry teams can further diversify the 3‑nitrophenyl ring or the benzimidazole core while retaining the free NH and meta‑nitro features shown to confer micromolar antiproliferative activity with a non‑genotoxic mechanism [1].

Negative Control for Tubulin Polymerization Inhibition Assays

Because the 3‑nitro free‑NH benzimidazole acrylonitrile chemotype operates through a non‑tubulin mechanism (confirmed by cytoplasmic but non‑microtubule localization), it serves as a mechanistically distinct comparator when testing novel benzimidazole‑acrylonitrile hybrids for tubulin polymerization inhibition [2]. Its IC50 of 2–19 µM against tumor cell lines versus the sub‑micromolar IC50 of N‑substituted tubulin inhibitors (0.2–0.6 µM) provides a quantitative benchmark for mechanism‑based selectivity profiling [1][2].

Chemical Biology Probe for G1/S Cell‑Cycle Checkpoint Research

Flow cytometry data showing consistent G1 accumulation and S‑phase depletion at 5 µM (≈IC50) across multiple compounds in the 3‑nitrophenyl series [1] qualifies this compound as a tool for dissecting G1/S checkpoint regulation. Its non‑genotoxic profile avoids the confounding DNA damage responses triggered by many classical antiproliferative agents, enabling cleaner dissection of cell‑cycle regulatory networks in cancer models.

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